6,7-Dimethoxyquinolin-4-ol and its derivatives have been the subject of extensive research due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for their potential use in various therapeutic areas, including cancer, malaria, hypertension, and epilepsy. The structural modifications of the quinoline nucleus have led to the discovery of potent inhibitors and antagonists with high specificity and efficacy in different biological targets.
Novel 4-aminoquinoline derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines. Compounds such as 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine have displayed potent cytotoxicity and the ability to decrease VEGF protein expression, highlighting their potential as antitumor agents9.
This compound is synthesized primarily from 3,4-dimethoxyacetophenone through a multi-step process involving nitrification, condensation, reduction cyclization, and chlorination. It is recognized for its potential as an intermediate in the synthesis of several antineoplastic drugs, including cabozantinib and tivozanib, making it significant in pharmaceutical research .
The synthesis of 6,7-Dimethoxyquinolin-4-ol typically follows a well-defined series of steps:
This synthetic route has been optimized to avoid harsh conditions previously required in older methodologies, thus enhancing safety and environmental sustainability.
The molecular structure of 6,7-Dimethoxyquinolin-4-ol can be described as follows:
Data from spectral analyses (e.g., NMR and IR spectra) typically confirm the positions of these functional groups and provide insights into their electronic environments .
6,7-Dimethoxyquinolin-4-ol participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties .
The mechanism of action for 6,7-Dimethoxyquinolin-4-ol is primarily explored within the context of its biological applications:
The exact molecular targets remain an area of active research but may involve inhibition of kinases or modulation of signaling pathways critical for tumor growth .
The physical and chemical properties of 6,7-Dimethoxyquinolin-4-ol include:
These properties are essential for determining the appropriate application methods in both laboratory settings and industrial processes .
6,7-Dimethoxyquinolin-4-ol has several notable applications:
Research continues to explore new derivatives that may enhance efficacy or reduce side effects associated with existing treatments .
6,7-Dimethoxyquinolin-4-ol (CAS Registry Number: 13425-93-9) represents a structurally significant heterocyclic compound within the quinoline family. Its systematic IUPAC name is 6,7-dimethoxy-1H-quinolin-4-one, reflecting the presence of methoxy substituents at the 6- and 7-positions and a hydroxyl group at the 4-position of the quinoline core. Alternative chemical names documented in scientific literature include Cabozantinib Hydroxy Analog, 6,7-Dimethoxy-4-hydroxyquinoline, and 6,7-Dimethoxyquinolin-4(1H)-one [1] [7].
The compound’s molecular formula is C₁₁H₁₁NO₃, corresponding to a molecular weight of 205.21 g/mol. Key spectroscopic identifiers include:
Crystallographic analyses indicate a planar quinoline ring system essential for π-π stacking interactions in biological systems. The molecule exhibits tautomerism, existing in equilibrium between the 4-hydroxyquinoline (phenolic) and 4-quinolinone (keto) forms. This behavior influences its hydrogen-bonding capacity and acidity, with a predicted pKa value of approximately 4.26 [1]. Physicochemical properties include a melting point range of 227–231°C and predicted boiling point of 370.9±37.0°C. The compound displays limited solubility in water but moderate solubility in dimethyl sulfoxide and methanol [1] [7].
Table 1: Fundamental Physicochemical Properties of 6,7-Dimethoxyquinolin-4-ol
Property | Value/Description |
---|---|
CAS Registry Number | 13425-93-9 |
Molecular Formula | C₁₁H₁₁NO₃ |
Molecular Weight | 205.21 g/mol |
Melting Point | 227.0–231.0 °C |
Boiling Point (Predicted) | 370.9 ± 37.0 °C |
Density (Predicted) | 1.257 ± 0.06 g/cm³ |
Solubility Profile | DMSO (slight), Methanol (slight, sonicated) |
pKa (Predicted) | 4.26 ± 0.40 |
The synthesis and exploration of 6,7-dimethoxyquinolin-4-ol emerged alongside broader advancements in quinoline chemistry during the mid-20th century. Quinolines gained prominence following the isolation of natural alkaloids (e.g., quinine, camptothecin) with significant biological activities. Methodologies for functionalizing the quinoline scaffold, particularly at the 4-, 6-, and 7-positions, became a focal point for medicinal chemists seeking novel pharmacophores [4] [8].
Early synthetic routes to 6,7-dimethoxyquinolin-4-ol typically involved:
Its identification as a structural motif rather than a natural product distinguished it from simpler hydroxyquinolines. The strategic placement of methoxy groups enhanced electron density across the ring system, facilitating subsequent chemical derivatization—particularly at the 4-hydroxy position. This versatility rendered it invaluable for constructing complex molecules targeting diverse biological pathways [3] [5] [8].
By the late 20th century, the compound had transitioned from a chemical curiosity to a critical intermediate in drug development. Its emergence paralleled the recognition that methoxy-substituted quinolines often exhibit enhanced pharmacokinetic properties, including improved membrane permeability and metabolic stability, compared to their non-alkylated counterparts [8].
6,7-Dimethoxyquinolin-4-ol serves as a privileged scaffold in medicinal chemistry due to its balanced electronic properties and capacity for strategic functionalization. Key research applications include:
A. Kinase Inhibitor Development
The compound’s planar structure enables potent interaction with ATP-binding sites of kinases. Notable examples include:
Table 2: Therapeutic Applications of 6,7-Dimethoxyquinolin-4-ol Derivatives
Therapeutic Area | Derivative Class | Biological Target |
---|---|---|
Oncology (Solid Tumors) | 4-Anilinoquinoline analogs | c-Met, VEGFR2 kinases |
Acute Myeloid Leukemia | 4-((Quinolin-4-yl)oxy)aniline compounds | FLT3 kinase |
Topoisomerase Inhibition | 4-Alkoxy-2-arylquinolines | Topoisomerase I-DNA complex |
B. Topoisomerase I Poison Design
Recent studies demonstrate that 4-alkoxy-2-arylquinoline derivatives synthesized from 6,7-dimethoxyquinolin-4-ol stabilize topoisomerase I-DNA cleavage complexes (TOP1ccs). Compounds like 14h and 14p (bearing morpholino linkers) exhibit comparable activity to camptothecin, validating this scaffold for non-camptothecin topoisomerase inhibitors [5].
C. Structure-Activity Relationship (SAR) Exploration
The molecule serves as a template for probing quinoline SAR:
Table 3: Key Structure-Activity Relationship Insights
Structural Feature | Biological Consequence |
---|---|
6,7-Dimethoxy groups | Enhanced hydrogen bonding with kinase hinge regions |
C4-Oxygen functionality | Serves as H-bond acceptor; enables linker attachment |
Planar quinoline core | Facilitates DNA intercalation and kinase hydrophobic pocket binding |
Tautomerism at C4 | Modulates electron density and pKa |
This compound’s versatility underscores its central role in advancing heterocyclic chemistry for drug discovery—bridging traditional alkaloid pharmacology and modern targeted therapies through rational scaffold optimization [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0